molecular formula C17H20N2O6S B14686917 (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 35353-34-5

(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14686917
CAS No.: 35353-34-5
M. Wt: 380.4 g/mol
InChI Key: YXGUORZESSRKCD-MJEQTWJJSA-N
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Description

(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions under controlled conditions.

    Functionalization: Introduction of the methoxy, dimethyl, and phenoxyacetamido groups through various organic reactions such as nucleophilic substitution and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves nucleophilic or electrophilic substitution to replace certain groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry.

Medicine

Medically, this compound has potential therapeutic applications. It may act as an antibiotic or antiviral agent, depending on its mechanism of action and target specificity.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Penicillin Derivatives: Similar in structure due to the presence of the β-lactam ring.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Known for their broad-spectrum antibiotic activity.

Uniqueness

What sets (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart is its specific functional groups and stereochemistry, which confer unique biological activity and potential therapeutic benefits.

Properties

CAS No.

35353-34-5

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

(2S,5R,6S)-6-methoxy-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C17H20N2O6S/c1-16(2)12(13(21)22)19-14(23)17(24-3,15(19)26-16)18-11(20)9-25-10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,18,20)(H,21,22)/t12-,15+,17-/m0/s1

InChI Key

YXGUORZESSRKCD-MJEQTWJJSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)COC3=CC=CC=C3)OC)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)COC3=CC=CC=C3)OC)C(=O)O)C

Origin of Product

United States

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